(Propane-1,3-diyl)bis{[(2-nitrophenyl)methyl](phenyl)phosphane}
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Overview
Description
(Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane} is a complex organophosphorus compound It is characterized by the presence of two phosphane groups attached to a propane-1,3-diyl backbone, with each phosphane group further bonded to a 2-nitrophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane} typically involves a multi-step process. One common method includes the reaction of propane-1,3-diyl bisphosphine with 2-nitrobenzyl chloride and phenylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenyl and nitrophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
(Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane} has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane} involves its interaction with molecular targets such as metal ions and enzymes. The phosphane groups can coordinate with metal centers, influencing catalytic activity and reaction pathways. Additionally, the nitrophenyl groups may participate in redox reactions, affecting the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
(Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane}: Unique due to the presence of both nitrophenyl and phenyl groups.
(Propane-1,3-diyl)bis{(2-methylphenyl)methylphosphane}: Similar structure but with methyl groups instead of nitro groups.
(Propane-1,3-diyl)bis{(2-chlorophenyl)methylphosphane}: Contains chlorophenyl groups instead of nitrophenyl groups.
Uniqueness
The presence of nitrophenyl groups in (Propane-1,3-diyl)bis{(2-nitrophenyl)methylphosphane} imparts unique redox properties and potential for diverse chemical reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
922551-55-1 |
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Molecular Formula |
C29H28N2O4P2 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(2-nitrophenyl)methyl-[3-[(2-nitrophenyl)methyl-phenylphosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C29H28N2O4P2/c32-30(33)28-18-9-7-12-24(28)22-36(26-14-3-1-4-15-26)20-11-21-37(27-16-5-2-6-17-27)23-25-13-8-10-19-29(25)31(34)35/h1-10,12-19H,11,20-23H2 |
InChI Key |
KOLHOSHHHQBXER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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